
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide belongs to a class of chemicals that involve complex synthetic procedures to create heterocyclic structures, often aimed at exploring their biological activities. The synthesis of similar compounds involves a series of steps including the formation of intermediates like amidoximes and chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines, followed by processes like hydrazinolysis, ester formation, and subsequent amide formations to obtain the end products. These compounds are structurally verified using techniques such as NMR spectroscopy. The synthesis pathways are designed to introduce different functional groups, aiming to explore and modify the biological activity of these compounds (Karpina et al., 2019).
Biological Assessment and Pharmacological Activities
Compounds with the 1,2,4-oxadiazole moiety have attracted significant attention due to their diverse pharmacological activities. Several studies have synthesized and evaluated the antimicrobial and antibacterial activities of these compounds. For instance, N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and tested for their antimicrobial potential against a variety of bacterial and fungal strains, showing variable degrees of activity. These compounds are often synthesized through reactions involving esters, hydrazides, and thiols, and their structures are confirmed through various spectral analyses (Marri et al., 2018), (Hui et al., 2002).
In addition, these compounds have been evaluated for other biological activities such as hemolytic activity and their potential as inhibitors of specific proteins like the five-lipoxygenase activity protein. The synthesis of these compounds often involves intricate steps and the use of isotopically labeled precursors for detailed studies (Latli et al., 2015).
Anticancer Activities and Mechanistic Studies
1,3,4-Oxadiazole derivatives have also been synthesized and studied for their anticancer properties. These compounds have been characterized and screened for cytotoxicity against various cancer cell lines. Some compounds showed considerable inhibitory activity against specific cancer cell lines and their mechanisms of action, such as apoptosis induction and mitochondrial membrane potential disruption, have been investigated. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Vinayak et al., 2014).
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-7-12(19-24-9)17-13(22)8-21-6-2-3-11(16(21)23)15-18-14(20-25-15)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQFMVDNAVINHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
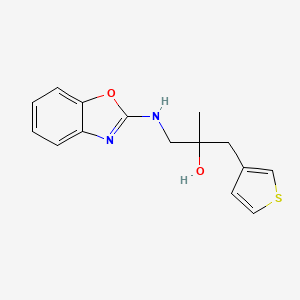
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)
![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2807003.png)
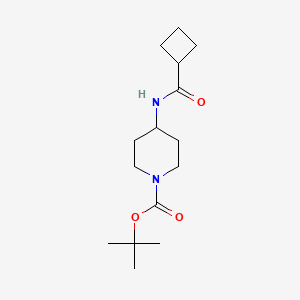
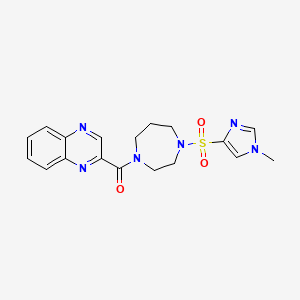
![2,5-Dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807007.png)
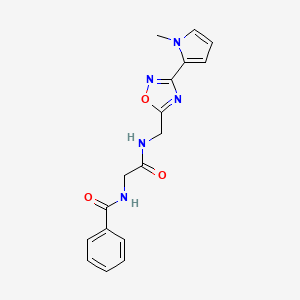
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)
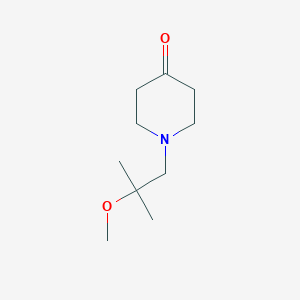

![1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2807015.png)

![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
